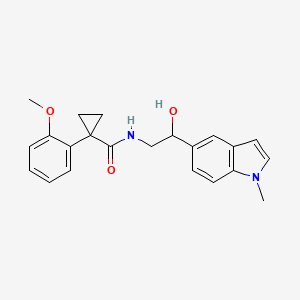

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a chemical compound that has been of great interest to researchers due to its potential therapeutic applications. This compound belongs to the benzoxazole family and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Antibacterial Applications

A study conducted by Palkar et al. (2017) on novel analogs related to benzoxazole derivatives, such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, highlighted their synthesis and potential as antibacterial agents. These compounds were synthesized and evaluated for their antimicrobial activity, showing promising results, especially against Staphylococcus aureus and Bacillus subtilis. The research also included cytotoxicity assessments against mammalian Vero cell lines, indicating that these compounds exhibit antibacterial properties at non-cytotoxic concentrations. This suggests potential scientific research applications of benzoxazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Photoreleasable Protecting Group for Carboxylic Acids

Klan, Zabadal, and Heger (2000) introduced the 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids. This study demonstrated that the direct photolysis of various 2,5-dimethylphenacyl esters can efficiently lead to the formation of corresponding carboxylic acids with high yields. This process does not require the introduction of a photosensitizer, making it an efficient method for the photodeprotection of carboxylic acids. This research presents a significant advancement in the field of organic synthesis, particularly in the development of new methodologies for the reversible protection of carboxylic acids, which is a crucial step in the synthesis of complex organic molecules (Klan, Zabadal, & Heger, 2000).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide' involves the condensation of 2-amino-5-methylphenylacetic acid with benzaldehyde, followed by cyclization with 2,5-dimethoxybenzoyl chloride and subsequent reaction with benzylamine and acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-5-methylphenylacetic acid", "benzaldehyde", "2,5-dimethoxybenzoyl chloride", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-methylphenylacetic acid with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3-benzyl-2-amino-5-methylphenylacrylic acid.", "Step 2: Cyclization of 3-benzyl-2-amino-5-methylphenylacrylic acid with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 3-benzyl-N-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid.", "Step 3: Reaction of 3-benzyl-N-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide.", "Step 4: Acetylation of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide with acetic anhydride in the presence of a base such as pyridine to form the final product." ] } | |

CAS RN |

1251587-28-6 |

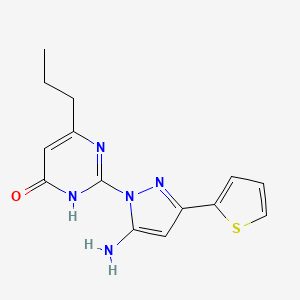

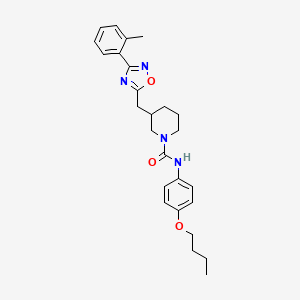

Molecular Formula |

C24H20N4O4S |

Molecular Weight |

460.51 |

IUPAC Name |

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O4S/c1-3-31-18-6-4-5-16(13-18)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3 |

InChI Key |

BEHKKCQZJUNDOD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)

![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)